molecular formula C18H14BrNO B3834299 (E)-3-(4-bromophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one

(E)-3-(4-bromophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one

Cat. No.: B3834299
M. Wt: 340.2 g/mol
InChI Key: YZLIEVIAEWKVLA-DHZHZOJOSA-N
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Description

(E)-3-(4-bromophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 2-methyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-bromophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential biological activities. Chalcones, in general, are known for their anti-inflammatory, antioxidant, and anticancer properties. Researchers are investigating the specific biological effects of this compound, including its interactions with cellular targets and its potential as a therapeutic agent.

Medicine

In the field of medicine, this compound is being studied for its potential pharmacological properties. Its structure suggests that it may have activity against certain diseases, and ongoing research aims to elucidate its mechanism of action and therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it a candidate for applications in the production of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Additionally, the bromophenyl group may contribute to the compound’s binding affinity and specificity for certain targets. Further research is needed to fully elucidate the pathways and molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    (E)-3-(4-fluorophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one: Similar structure with a fluorine atom instead of bromine.

    (E)-3-(4-methylphenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in (E)-3-(4-bromophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Compared to its analogs with different halogen or alkyl substituents, the bromine atom may enhance the compound’s binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-12-18(15-4-2-3-5-16(15)20-12)17(21)11-8-13-6-9-14(19)10-7-13/h2-11,20H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLIEVIAEWKVLA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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